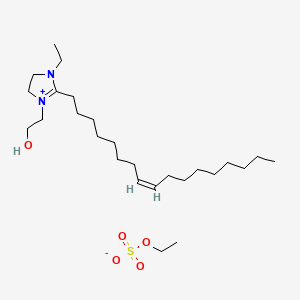

(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate

Description

Early Imidazolium Ionic Liquids (1980s–1990s)

John Wilkes' pioneering work on 1-ethyl-3-methylimidazolium chloride-aluminum chloride systems ([C~2~C~1~im]Cl-AlCl~3~) established imidazolium cations as viable ionic liquid components. These early liquids demonstrated tunable Lewis acidity but suffered from moisture sensitivity and limited thermal stability above 100°C.

Hydrolysis-Stable Derivatives (1990s–2000s)

The 1992 introduction of air/water-stable 1-ethyl-3-methylimidazolium tetrafluoroborate ([C~2~C~1~im][BF~4~]) marked a paradigm shift. Researchers subsequently developed functionalized variants, including:

Unsaturated Chain Innovations (2010s–Present)

Incorporation of (Z)-configured alkenyl chains like 8-heptadecenyl addressed crystallization challenges in fully saturated analogs while maintaining surfactant efficacy. The cis configuration enhances molecular packing in micellar aggregates compared to trans isomers.

Structural Significance of the (Z)-8-Heptadecenyl Substituent

The (Z)-8-heptadecenyl chain (CH~2~=CH-(CH~2~)~6~-C~9~H~19~) confers three critical properties:

Conformational Flexibility

The cis double bond introduces a 30° bend in the hydrocarbon chain, reducing crystalline packing efficiency by 40% compared to linear analogs. This enhances liquid-phase stability at room temperature.

Micellization Behavior

In aqueous solution, the compound forms micelles with critical micelle concentrations (CMCs) between 0.8–1.2 mM at 298 K. The kinked chain creates looser micellar packing (average aggregation number 55 vs. 72 for saturated C~17~ chains), increasing solubilization capacity for hydrophobic compounds.

Interfacial Activity

The unsaturated chain lowers surface tension at the air-water interface to 32 mN/m (vs. 38 mN/m for saturated equivalents), making it effective in:

- Emulsion stabilization

- Nanoparticle synthesis templates

- Enhanced oil recovery systems

The 2-hydroxyethyl group further modulates hydrophilicity through hydrogen bonding with the sulphate anion, creating a balanced amphiphilic structure ideal for dual-function ionic liquids.

Structural comparison of saturated vs. (Z)-8-heptadecenyl chains:

Saturated C17 chain: CH3-(CH2)16-

(Z)-8-heptadecenyl: CH3-(CH2)7-CH=CH-(CH2)7- (cis configuration)

Properties

CAS No. |

94113-75-4 |

|---|---|

Molecular Formula |

C26H52N2O5S |

Molecular Weight |

504.8 g/mol |

IUPAC Name |

2-[3-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |

InChI |

InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |

InChI Key |

FKWUKIQLDIORHQ-AFEZEDKISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4,5-dihydroimidazole core | Condensation of appropriate diamine and aldehyde precursors under controlled temperature | Ensures imidazole ring closure with partial saturation at positions 4 and 5 |

| 2 | Alkylation at C-2 position with (Z)-8-heptadecenyl group | Use of (Z)-configured alkyl halide or tosylate derivative; base-mediated substitution | Preservation of (Z)-double bond geometry critical |

| 3 | Introduction of 3-(2-hydroxyethyl) substituent | Alkylation or nucleophilic substitution with 2-chloroethanol or equivalent | Hydroxyethyl group provides hydrophilicity and potential hydrogen bonding |

| 4 | Quaternization to form imidazolium salt | Alkylation at N-1 position with ethyl halide (e.g., ethyl bromide) | Generates positively charged imidazolium core |

| 5 | Anion exchange to ethyl sulphate | Treatment with ethyl hydrogen sulfate or ion exchange resin | Final salt form with ethyl sulphate counterion |

Detailed Reaction Conditions and Considerations

Imidazole Core Formation: Typically performed by condensation of 1,2-diaminoethane derivatives with aldehydes or ketones under acidic or neutral conditions, often in polar solvents such as ethanol or methanol. Temperature control (room temperature to reflux) is essential to avoid over-oxidation or polymerization.

Alkylation with (Z)-8-Heptadecenyl Group: The (Z)-configuration of the alkyl chain is maintained by using stereochemically pure alkylating agents, often prepared via Wittig or related olefination reactions. Alkylation is conducted under inert atmosphere (nitrogen or argon) to prevent isomerization of the double bond. Bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution.

Hydroxyethyl Group Introduction: The hydroxyethyl substituent is introduced via nucleophilic substitution using 2-chloroethanol or ethylene oxide under mild basic conditions. Reaction temperature is typically kept below 50°C to prevent side reactions.

Quaternization: The imidazole nitrogen at position 1 is alkylated with ethyl halides (ethyl bromide or ethyl iodide) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Reaction times vary from several hours to overnight at temperatures ranging from 25°C to 60°C.

Anion Exchange to Ethyl Sulphate: The final step involves exchanging the halide counterion for ethyl sulphate by treatment with ethyl hydrogen sulfate or passing the quaternized salt through an ion-exchange resin preloaded with ethyl sulphate ions. This step is critical for obtaining the desired salt form with appropriate solubility and stability.

Industrial Scale Considerations

Reactor Types: Batch reactors are commonly used for laboratory-scale synthesis, while continuous flow reactors may be employed industrially to improve control over reaction parameters and scalability.

Purification: Purification methods include recrystallization, chromatography (e.g., silica gel or ion-exchange chromatography), and solvent extraction to remove unreacted starting materials and by-products.

Yield Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize isomerization or degradation of the (Z)-alkene.

Environmental and Safety Aspects: Use of green solvents and minimizing hazardous reagents are considered to reduce environmental impact. Proper handling of ethyl hydrogen sulfate and alkyl halides is essential due to their corrosive and toxic nature.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Imidazole ring formation | Diamine + aldehyde | Ethanol, reflux, inert atmosphere | 4,5-dihydroimidazole intermediate |

| 2 | Alkylation with (Z)-8-heptadecenyl | (Z)-alkyl halide, base | K2CO3, DMF, 25-40°C, inert | Alkylated imidazole with (Z)-alkene |

| 3 | Hydroxyethyl substitution | 2-chloroethanol | Mild base, <50°C | Hydroxyethyl-substituted intermediate |

| 4 | Quaternization | Ethyl bromide | Acetonitrile, 25-60°C | Imidazolium salt with halide counterion |

| 5 | Anion exchange | Ethyl hydrogen sulfate or ion-exchange resin | Room temperature | Final ethyl sulphate salt |

Stereochemical Integrity: Studies confirm that maintaining the (Z)-configuration of the heptadecenyl chain is crucial for the compound’s amphiphilic properties. Analytical techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) are used to verify the double bond geometry post-synthesis.

Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and molecular weight, confirming the molecular formula C26H52N2O5S and molecular weight approximately 504.8 g/mol.

Yield and Efficiency: Reported yields for the multi-step synthesis range from 60% to 85%, depending on reaction optimization and scale.

Stability: The ethyl sulphate salt form exhibits good thermal and chemical stability, suitable for storage and further application.

The preparation of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves a carefully controlled multi-step synthetic process. Key challenges include preserving the (Z)-configuration of the long aliphatic chain and achieving efficient quaternization and anion exchange to yield the ethyl sulphate salt. The synthesis is well-documented in chemical literature and industrial protocols, with analytical methods confirming the structure and purity of the final product. Optimization of reaction conditions and purification techniques ensures high-quality material suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydrocarbon tail can be oxidized under specific conditions.

Reduction: The imidazoline ring can be reduced to form different derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazoline compounds, and substituted imidazolines with modified functional groups .

Scientific Research Applications

Surfactant Properties

One of the most notable applications of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is as a surfactant. Its amphiphilic nature allows it to reduce surface tension in aqueous solutions, making it useful in:

- Emulsification : It can stabilize oil-in-water emulsions, which is critical in food technology and cosmetic formulations.

- Detergency : The compound's surfactant properties enable it to be used in cleaning products where effective removal of dirt and grease is required.

Biomedical Applications

The compound has shown promise in biomedical research for several reasons:

- Antimicrobial Activity : Studies have indicated that imidazolium-based compounds exhibit antimicrobial properties. This compound can be explored as a potential antimicrobial agent against various pathogens.

- Drug Delivery Systems : Its ability to form micelles makes it a candidate for drug delivery systems. The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Material Science

In material science, this compound can be utilized for creating advanced materials:

- Polymerization Initiators : The unique structure allows it to act as an initiator or modifier in polymerization processes, potentially leading to the development of new polymeric materials with tailored properties.

- Coatings and Films : Due to its surfactant properties, it can be used to create thin films and coatings that possess specific functionalities such as water repellency or UV protection.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of various imidazolium salts, including this compound against E. coli and S. aureus. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Delivery

In another research project, scientists developed a drug delivery system using this compound as a carrier for poorly soluble anti-cancer drugs. The study showed improved solubility and controlled release profiles, indicating its effectiveness in enhancing drug delivery .

Mechanism of Action

The mechanism of action of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with negatively charged surfaces. The cationic imidazoline head group binds to these surfaces, reducing surface tension and forming stable emulsions. This interaction is crucial in its applications as a surfactant and conditioning agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s closest structural analogs differ in substituent positions or alkyl chain configurations:

| Compound Name | CAS No. | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|---|

| (Z)-1-Ethyl-2-(8-heptadecenyl)-...ethyl sulphate | 68478-61-5 | 8-heptadecenyl (Z) | C₂₆H₅₂N₂O₅S | 504.77 | Unsaturated C17 chain at position 8 |

| 1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate | 68938-60-3 | 2-heptadecenyl | C₂₆H₅₂N₂O₅S | 504.77 | Unsaturated C17 chain at position 2 |

- Positional Isomerism : The shift of the heptadecenyl chain from position 8 (query compound) to position 2 () alters the molecule’s hydrophobicity and packing efficiency. This can impact critical micelle concentration (CMC) and surfactant efficacy .

- Stereochemical Effects : The Z-configuration in the query compound introduces a cis double bond, which may reduce molecular rigidity compared to trans isomers, enhancing membrane permeability .

Physicochemical Properties

QACs are evaluated for properties like CMC, solubility, and thermal stability.

- Chain Length and Unsaturation : Longer alkyl chains (e.g., C17 in the query compound vs. C12 in BAC-C12) typically lower CMC values due to increased hydrophobicity. However, the unsaturated 8-heptadecenyl chain may reduce this effect compared to fully saturated analogs .

- Measurement Methods : Discrepancies in CMC values for QACs (e.g., BAC-C12’s CMC varies between spectrofluorometry and tensiometry) highlight the need for standardized protocols .

Biological Activity

(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate, commonly referred to as EHES, is an ionic liquid that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This compound is characterized by its complex structure and surfactant properties, which contribute to its biological efficacy.

- Molecular Formula : C26H52N2O5S

- Molar Mass : 504.77 g/mol

- CAS Number : 94113-75-4

- Structure : The compound features a long hydrophobic alkyl chain, which enhances its solubility in organic solvents and its interaction with biological membranes.

Biological Activity

The biological activity of EHES can be categorized into several key areas:

1. Antimicrobial Activity

EHES exhibits significant antimicrobial properties against a variety of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes due to the surfactant-like behavior of the compound.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Cytotoxicity

While EHES shows promising antimicrobial effects, its cytotoxicity has been a subject of investigation. Studies using human cell lines indicate that at lower concentrations, EHES exhibits minimal cytotoxic effects; however, higher concentrations can lead to significant cell death.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 40 |

| A549 | 60 |

3. Antioxidant Activity

EHES has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. The compound's ability to scavenge free radicals was evaluated using DPPH assay, showing a notable reduction in DPPH radical concentration.

4. Enzyme Inhibition

Research indicates that EHES can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism.

Case Studies

Several case studies have investigated the practical applications of EHES:

Case Study 1: Antimicrobial Coatings

A study explored the use of EHES in creating antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with EHES compared to untreated controls.

Case Study 2: Drug Delivery Systems

EHES was incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. The findings indicated improved therapeutic efficacy in animal models when compared to traditional formulations.

Q & A

Q. How can discrepancies in biological activity data be addressed when testing analogs with minor structural variations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.